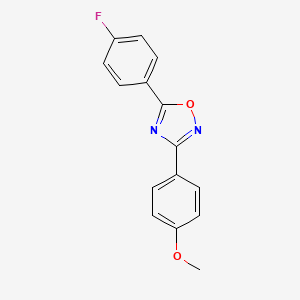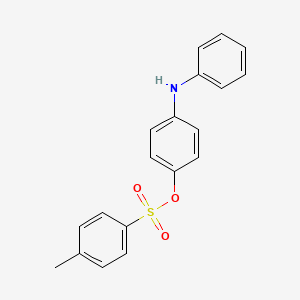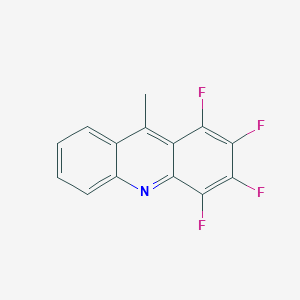
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11FN2O2 and its molecular weight is 270.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.08045576 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Properties
A variety of 1,3,4-oxadiazole derivatives, including those similar to 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have been synthesized and shown to possess antimicrobial and antitubercular properties. These compounds were effective against a range of bacterial strains, including E. coli, P. aeruginosa, S. aureus, and M. tuberculosis, demonstrating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Shingare et al., 2018).
Tubulin Inhibition and Cytostatic Properties
Diaryl 5-amino-1,2,4-oxadiazoles, closely related to the compound of interest, have been identified as potent tubulin inhibitors. These compounds show a strong correlation between tubulin binding and cytostatic properties, making them potential candidates for cancer treatment (Gakh et al., 2013).
Anti-inflammatory and Analgesic Properties
Oxadiazole derivatives, including those similar to the target compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant activity in in vivo tests, highlighting their potential as anti-inflammatory and analgesic agents (Dinesha et al., 2016).
Antifungal and Antioxidant Activities
Some oxadiazole derivatives, closely related to this compound, have shown promising antifungal and antioxidant activities. These compounds could be useful in developing new treatments for fungal infections and oxidative stress-related conditions (Koçyiğit-Kaymakçıoğlu et al., 2012).
Optical Nonlinearity and Optoelectronic Applications
1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, similar to the compound , have been explored for their optical nonlinearity, which is significant for optoelectronic applications. These compounds have potential uses in the field of optoelectronics, especially in optical limiting applications (Chandrakantha et al., 2011).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have demonstrated insecticidal activity against crop pests. This suggests potential agricultural applications for controlling pest populations (Mohan et al., 2004).
Corrosion Inhibition Properties
Derivativesof 1,3,4-oxadiazole have been studied as corrosion inhibitors for mild steel in sulfuric acid media. Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated high efficiency, exceeding 96% at certain concentrations, indicating their potential as effective corrosion inhibitors in industrial applications (Bouklah et al., 2006).
Luminescence and Optical Properties
Studies on 5-aryl-3-methyl-1,2,4-oxadiazoles, which are structurally related to the target compound, have revealed interesting luminescence properties. These compounds and their zinc(II) and copper(II) chelates exhibit luminescence with potential applications in optical materials and sensors (Mikhailov et al., 2016).
Molecular Docking and Antimicrobial Evaluation
Benzene sulfonamide pyrazole oxadiazole derivatives, similar to the compound , have been synthesized and evaluated for antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis enzymes suggest their potential as antitubercular agents (Shingare et al., 2022).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-19-13-8-4-10(5-9-13)14-17-15(20-18-14)11-2-6-12(16)7-3-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASLUDIWXPEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)

![6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)

![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
